1-Allyl-5-bromo-1H-indole-2,3-dione
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Overview
Description
1-Allyl-5-bromo-1H-indole-2,3-dione, also known as 5-Bromo-1-(2-methyl-allyl)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C12H10BrNO2 . It has a molecular weight of 280.123 .
Synthesis Analysis
The synthesis of 5-bromo-1H-indole-2,3-dione derivatives, including this compound, involves alkylation reactions under phase transfer catalysis conditions . The structures of the products obtained were determined by 1H NMR and 13C NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H NMR and 13C NMR .
Chemical Reactions Analysis
The chemical reactions involving this compound include alkylation reactions under phase transfer catalysis conditions, followed by cycloaddition reactions involving 1,3-dipoles .
Scientific Research Applications
Anticancer Potential
Research highlights the anticancer properties of 1H-Indole-2,3-dione derivatives, including those related to 1-Allyl-5-bromo-1H-indole-2,3-dione. Specifically, studies on 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones, a structurally similar compound, demonstrate significant cytotoxic effects against various cancer cell lines, suggesting potential chemotherapeutic applications. These derivatives exhibited cytotoxicity in B-lymphoma and chronic myeloid leukemia cell lines, hinting at a broad spectrum of anticancer activity (Kuruca et al., 2008).
Antimicrobial Activity
New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, related to this compound, have been explored for their antimicrobial potential. These compounds have shown high antibacterial activity, underlining the role of 1H-indole-2,3-dione derivatives as promising candidates for developing new antimicrobial agents (Mageed et al., 2021).
Chemosensor Applications
1H-Indole-2,3-dione compounds, through structural modifications, can function as chemosensors, particularly for the detection of Fe3+ ions. The presence of functional groups in these compounds allows for selective detection and sensing capabilities, highlighting their utility in analytical chemistry and environmental monitoring (Fahmi et al., 2019).
Corrosion Inhibition
The compound 1-allyl-5-chloro-indoline-2,3-dione, closely related to this compound, has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid solution. This application underscores the potential of 1H-indole-2,3-dione derivatives in protecting metal surfaces against corrosion, thereby extending their utility to industrial maintenance and preservation (Tribak et al., 2020).
Future Directions
Mechanism of Action
- However, indole derivatives, in general, have been found to interact with various receptors and enzymes, making them valuable for drug development .
- Cellular effects depend on the compound’s specific targets. Potential outcomes include:
Target of Action
Result of Action
Properties
IUPAC Name |
5-bromo-1-prop-2-enylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZPJNMBNGTFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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